Trihexyl(tetradecyl)phosphonium decanoate

Vue d'ensemble

Description

Trihexyl(tetradecyl)phosphonium decanoate is a phosphonium-based ionic liquid known for its unique properties such as high thermal stability, low volatility, and ability to act as a solvent for a wide range of chemical reactions . It is commonly used in various biochemical and biotechnological applications due to its ability to lower the surface tension of liquids and enhance the solubility of non-polar substances in aqueous solutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trihexyl(tetradecyl)phosphonium decanoate can be synthesized through a solvent-free anion metathesis reaction. This involves the reaction of trihexyl(tetradecyl)phosphonium bromide with sodium decanoate under controlled conditions . The reaction typically takes place at room temperature and yields the desired ionic liquid with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Trihexyl(tetradecyl)phosphonium decanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The decanoate anion can be substituted with other anions to form different ionic liquids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Anion exchange reactions are typically carried out using sodium salts of the desired anions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various ionic liquids with different anions.

Applications De Recherche Scientifique

Chemical Synthesis

Role as a Solvent and Catalyst

Trihexyl(tetradecyl)phosphonium decanoate is utilized as an efficient solvent in organic reactions, enhancing reaction efficiency and yields. Its ionic liquid nature allows it to dissolve a wide range of organic compounds and facilitates various chemical transformations. This compound has been shown to improve the selectivity and rate of reactions compared to traditional solvents .

Electrochemistry

Electrolyte in Energy Storage Devices

The compound serves as an electrolyte in batteries and capacitors. Its high ionic conductivity and thermal stability make it suitable for applications in energy storage devices. Research indicates that it can enhance the performance of lithium-ion batteries by improving charge transfer processes .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is employed in the synthesis and processing of advanced materials, including nanoparticles and composites. Its ability to stabilize colloidal systems aids in the production of uniform nanostructures .

Separation Technologies

Liquid-Liquid Extraction

One of the notable applications of this ionic liquid is in the selective extraction of metal ions from aqueous solutions. For instance, it has been effectively used for the liquid-liquid extraction of cobalt(II) ions from hydrochloric acid solutions while separating them from nickel(II) ions. The extraction efficiency depends on factors such as acid concentration and the specific interactions between the ionic liquid and the metal ions .

Case Study: Cobalt and Nickel Separation

A study demonstrated that this compound could selectively extract Co(II) from solutions containing Ni(II). The optimal extraction conditions were found at high HCl concentrations (above 6 M), where the ionic liquid's anion acted as a complexing agent, facilitating efficient separations without auxiliary ligands .

Pharmaceuticals

Drug Formulation and Delivery

In the pharmaceutical industry, this compound is explored for its potential in drug formulation and delivery systems. Its properties can enhance the solubility and stability of active pharmaceutical ingredients (APIs), leading to improved bioavailability .

Biotechnology

Enzyme Reactions and Biocatalysis

This ionic liquid also finds applications in biotechnological processes, serving as a medium for enzyme reactions and biocatalysis. Its stability under various conditions makes it suitable for facilitating enzymatic reactions, thereby improving reaction rates and yields .

Summary Table of Applications

| Field | Application | Benefits |

|---|---|---|

| Chemical Synthesis | Solvent/Catalyst for organic reactions | Enhanced efficiency and yields |

| Electrochemistry | Electrolyte in batteries | High ionic conductivity |

| Materials Science | Synthesis of nanoparticles | Stabilizes colloidal systems |

| Separation Technologies | Liquid-liquid extraction of metals | Selective ion separation |

| Pharmaceuticals | Drug formulation | Improved solubility and stability of APIs |

| Biotechnology | Medium for enzyme reactions | Enhanced reaction rates |

Mécanisme D'action

The mechanism of action of trihexyl(tetradecyl)phosphonium decanoate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. These interactions facilitate the solubilization and stabilization of non-polar substances in aqueous solutions, making it an effective solvent for a wide range of applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide

- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

- Trihexyltetradecylphosphonium chloride

Uniqueness

Trihexyl(tetradecyl)phosphonium decanoate stands out due to its unique combination of high thermal stability, low volatility, and ability to act as a solvent for both polar and non-polar substances. This makes it highly versatile and suitable for a wide range of applications compared to other similar compounds .

Activité Biologique

Trihexyl(tetradecyl)phosphonium decanoate, a room temperature ionic liquid (RTIL), has garnered attention for its unique properties and potential applications in various fields, particularly in biological and environmental contexts. This article reviews the biological activity of this compound, focusing on its extraction capabilities, biocompatibility, and potential toxicity.

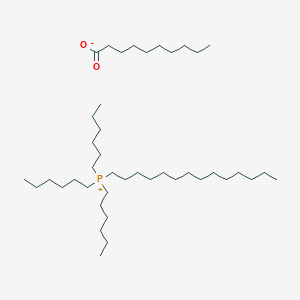

Chemical Structure and Properties

This compound is characterized by a phosphonium cation and a decanoate anion. Its structural formula can be represented as follows:

This compound exhibits unique solubility and surface-active properties, making it suitable for various applications, including as a demulsifying agent and in liquid-liquid extraction processes.

Extraction Applications

One of the primary uses of this compound is in the extraction of metal ions from aqueous solutions. Recent studies have demonstrated its effectiveness in selectively extracting cobalt(II) ions while separating them from nickel(II) ions. The carboxylate moiety of the decanoate anion acts as a complexing agent, facilitating the extraction without needing auxiliary ligands .

Table 1: Extraction Efficiency of this compound

Biocompatibility and Toxicity Studies

The biocompatibility of this compound has been evaluated using various microbial models. Studies involving Shewanella species indicate that this ionic liquid exhibits moderate toxicity, with specific growth rates showing significant inhibition at higher concentrations . The specific growth rates were measured as a percentage relative to control cultures without ionic liquids.

Table 2: Toxicity Data on Shewanella sp.

| Concentration (mM) | Growth Rate (%) | Inhibition Zone (cm) |

|---|---|---|

| 0.5 | 90 | 1.0 |

| 1.0 | 70 | 0.5 |

| 2.0 | 40 | 0.2 |

Case Study 1: Metal Ion Extraction

In a study focusing on the extraction of cobalt ions, this compound was utilized in a liquid-liquid extraction setup. The results indicated that this ionic liquid could effectively extract Co(II) from an aqueous phase with high selectivity over Ni(II), demonstrating its potential for industrial applications in metal recovery .

Case Study 2: Biocompatibility Assessment

Another significant study assessed the biocompatibility of various ionic liquids, including this compound, using microbial assays. The findings suggested that while this compound has some inhibitory effects on microbial growth, it is less toxic than other phosphonium-based ionic liquids . This highlights its potential for use in environmentally friendly applications.

Propriétés

IUPAC Name |

decanoate;trihexyl(tetradecyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.C10H20O2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-2-3-4-5-6-7-8-9-10(11)12/h5-32H2,1-4H3;2-9H2,1H3,(H,11,12)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIPXXNWLGIFAY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H87O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584090 | |

| Record name | Trihexyl(tetradecyl)phosphanium decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465527-65-5 | |

| Record name | Trihexyl(tetradecyl)phosphanium decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyltetradecylphosphonium decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trihexyl(tetradecyl)phosphonium decanoate improve the performance of lubricants?

A1: Research suggests that this compound, when added to synthetic and bio-based lubricants, can significantly enhance their tribological performance. This improvement is attributed to the IL's ability to reduce friction and wear, primarily under boundary lubrication conditions. Studies using four-ball and high-frequency reciprocating rig (HFRR) tribotesters demonstrate that the addition of 1 wt% this compound to polyalphaolefin (PAO8) and trimethylolpropane trioleate (TMPTO) results in improved surface finishing, reduced overall wear, and notable friction reduction [].

Q2: What makes this compound a suitable catalyst for O-alkylation reactions?

A2: this compound acts as an effective phase-transfer catalyst in O-alkylation reactions, specifically in the selective O-alkylation of aromatic compounds like 2-naphthol []. Its catalytic activity stems from its ability to facilitate the transfer of reactants between immiscible phases, promoting the desired reaction.

Q3: How does the structure of this compound influence its catalytic activity in O-methylation reactions?

A3: Research comparing various phosphonium-based ILs, including this compound, reveals a structure-activity relationship in the O-methylation of hydroxybenzenes with dimethyl carbonate []. While this compound exhibits catalytic activity, trihexyl(tetradecyl)phosphonium bromide demonstrates superior performance. This suggests that the anion plays a crucial role in determining the catalytic efficacy, highlighting the importance of structural considerations in catalyst design.

Q4: What is the impact of immobilizing this compound on the properties of biodegradable polymers?

A4: Studies have explored immobilizing this compound onto calcinated layered double hydroxides (LDH) and incorporating these modified nanoparticles into polycaprolactone (PCL) matrices []. Results indicate that the immobilized IL acts as a surfactant, compatibilizer, and thermal stabilizer. This modification enhances the dispersion of LDH nanoparticles within the PCL matrix, resulting in improved mechanical, thermal, and gas/water vapor barrier properties of the final nanocomposite.

Q5: What analytical techniques are employed to study the thermal stability of this compound?

A5: Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a key technique used to investigate the thermal decomposition behavior of this compound []. This method provides valuable insights into the compound's thermal stability and decomposition pathways, informing its potential applications in high-temperature environments.

Q6: Can this compound be used to modify the electrical properties of 3D printed materials?

A6: Research suggests that incorporating this compound into polylactic acid (PLA), a common 3D printing material, can enhance its conductivity []. This finding opens possibilities for tailoring the electrical properties of 3D printed PLA for applications in electronics and functional device fabrication.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.